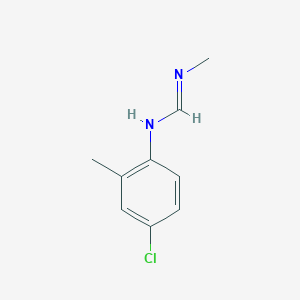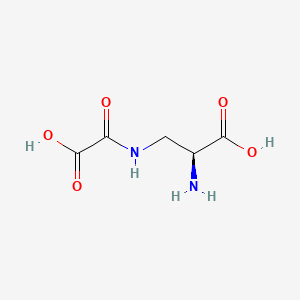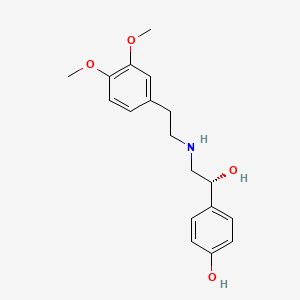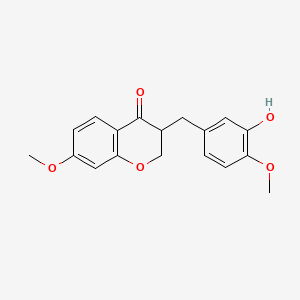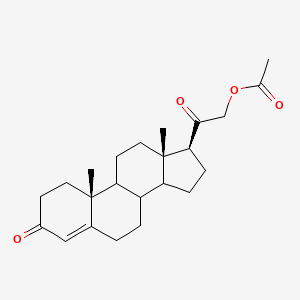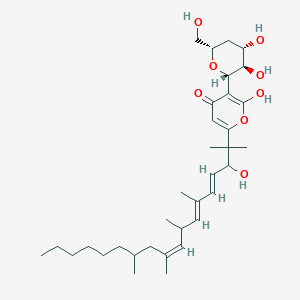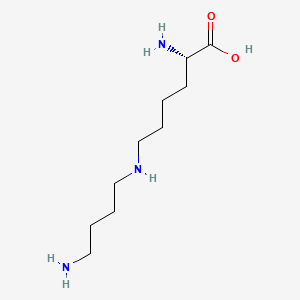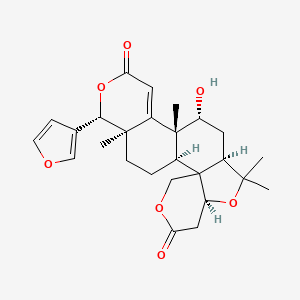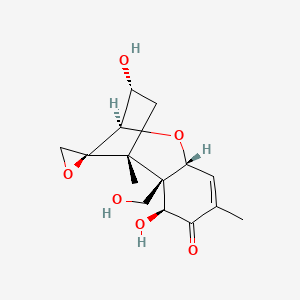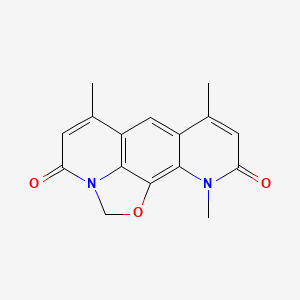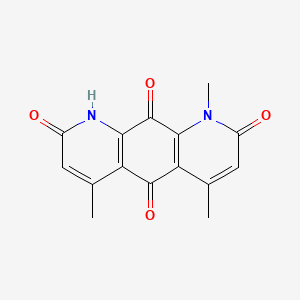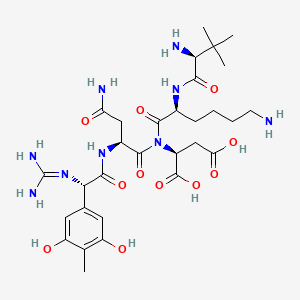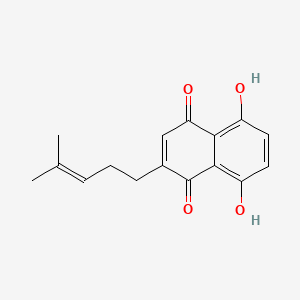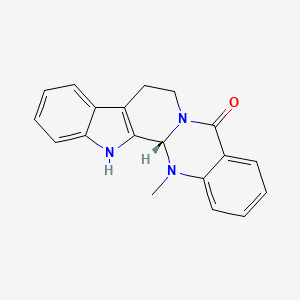
Evodiamine
描述
Evodiamine is a member of beta-carbolines.
This compound is a natural product found in Tetradium ruticarpum, Spiranthera odoratissima, and other organisms with data available.
科学研究应用
抗肿瘤活性
Evodiamine已被证明可以抑制肿瘤细胞的快速增殖。 它可以诱导细胞周期在特定阶段停滞,增加凋亡(程序性细胞死亡)的发生率,促进自噬(细胞降解),抑制微血管生成(新血管形成),并调节免疫治疗 .
生物利用度和药物递送
由于生物利用度差和潜在毒性,this compound在癌症治疗中的临床应用面临挑战。 目前正在开展研究,以开发新型药物载体,例如固体分散技术、磷脂和纳米复合物,以提高this compound的生物利用度并减少副作用 .
传统医学应用
This compound是从吴茱萸(Tetradium ruticarpum)的干燥未成熟果实中分离出来的,吴茱萸是一种传统的中药。 它传统上用于治疗头痛、腹痛和痛经(痛经) .
分子相互作用研究
已经进行了研究以了解this compound的分子相互作用。 例如,在一定的密度泛函理论水平上优化了分子几何形状,以探索其潜在的治疗效果 .
作用机制
Evodiamine, also known as (+)-Evodiamine, is a major alkaloid component found in the fruit of Evodia rutaecarpa. It has shown a wide range of pharmacological activities, including anti-obesity, anti-inflammatory, and anti-tumor effects .
Biochemical Pathways
This compound affects several biochemical pathways. It induces the phosphorylation of EGFR, PKCα, and ERK, and inhibits adipogenesis via the EGFR–PKCα–ERK signaling pathway . It also suppresses the P2X4 receptor (P2X4R) signaling pathway, leading to anti-inflammatory and anti-allergenic actions .
Pharmacokinetics
This compound’s pharmacokinetic properties are influenced by its poor bioavailability. To enhance its bioavailability and reduce toxicity, synthetic analogs of this compound and its nano capsule have been formulated . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .
Result of Action
This compound exhibits its pleiotropic nature by inducing apoptosis and suppressing cell growth, cell cycle progression, migration, and angiogenesis . It also promotes the generation of reactive oxygen species and nitric oxide, potentiating the function of p53 and p21, which can mediate this compound-induced apoptosis .
Action Environment
生化分析
Biochemical Properties
Evodiamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit topoisomerase I activity by stabilizing the topoisomerase I-DNA complex . Additionally, this compound interacts with proteins such as tubulin, promoting tubulin polymerization, which is essential for cell division . It also modulates the activity of several signaling proteins, including Raf-1 kinase and Bcl-2, through phosphorylation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to suppress cell proliferation, induce apoptosis, and inhibit invasion and metastasis in multiple cancer cell lines . This compound influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, and affects gene expression by modulating transcription factors . Furthermore, this compound impacts cellular metabolism by altering the levels of reactive oxygen species and nitric oxide .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits topoisomerase I, leading to the stabilization of the topoisomerase I-DNA complex, which prevents DNA replication and transcription . This compound also induces the phosphorylation of Raf-1 kinase and Bcl-2, promoting cell cycle arrest and apoptosis . Additionally, this compound enhances the acetylation of α-tubulin, which is crucial for microtubule stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under extreme pH and temperature . Long-term studies have shown that this compound maintains its anticancer properties over extended periods, promoting sustained apoptosis and inhibiting cell proliferation in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity by inhibiting tumor growth and inducing apoptosis . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It modulates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . This compound also affects the metabolism of reactive oxygen species and nitric oxide, influencing cellular redox balance . Additionally, this compound interacts with enzymes such as topoisomerase I and tubulin, impacting DNA replication and cell division .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the cell membrane and accumulate in the cytoplasm, where it interacts with its target proteins . The distribution of this compound is influenced by its physicochemical properties, such as its dihedral angle, which affects its ability to cross the blood-brain barrier . This compound is also transported by specific binding proteins and transporters, facilitating its localization within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It localizes to the microtubules, where it promotes tubulin polymerization and stabilizes the mitotic spindle . This compound also accumulates in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . Additionally, this compound enhances the acetylation of α-tubulin around the microtubule organization center, influencing microtubule dynamics .
属性
IUPAC Name |
(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUTHBFYKGSAH-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966123 | |
| Record name | (+)-Evodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-17-2 | |
| Record name | (+)-Evodiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Evodiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Evodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVODIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EVODIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C01825BVNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


